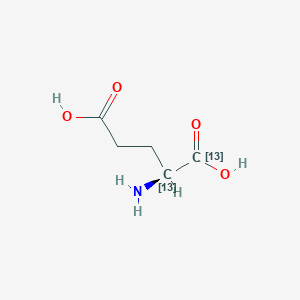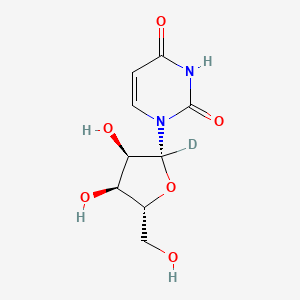
9-|A-D-arabinofuranosylguanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-β-D-Arabinofuranosylguanine can be achieved through various methods. One notable method involves the use of whole cells of Escherichia coli treated with glutaraldehyde . This method uses 1-β-D-arabinofuranosylcytosine and guanine, guanosine, or 2′-deoxyguanosine as substrates. The reaction conditions, including the concentration of phosphate ions, molar ratio of substrates, and pH of the reaction medium, significantly affect the yield .
Industrial Production Methods: Industrial production methods for 9-β-D-Arabinofuranosylguanine are not extensively documented. the use of bacterial cells for the preparative synthesis of nucleosides is a promising approach .
化学反应分析
Types of Reactions: 9-β-D-Arabinofuranosylguanine undergoes several types of chemical reactions, including phosphorylation, which is crucial for its pharmacological activity .
Common Reagents and Conditions: Phosphorylation of 9-β-D-Arabinofuranosylguanine involves the use of deoxyguanosine kinase and deoxycytidine kinase . The compound is phosphorylated to its triphosphate derivative, which is then incorporated into DNA .
Major Products Formed: The major product formed from the phosphorylation of 9-β-D-Arabinofuranosylguanine is its triphosphate derivative, which inhibits DNA synthesis and leads to cell death .
科学研究应用
9-β-D-Arabinofuranosylguanine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has proven efficacy in the treatment of T-cell lymphoblastic diseases . Additionally, it has been used as an imaging agent for T-cell activation with positron emission tomography (PET) . The compound’s selective toxicity towards T lymphoblasts makes it a valuable tool in cancer research .
作用机制
The mechanism of action of 9-β-D-Arabinofuranosylguanine involves its conversion to its triphosphate form (ara-GTP) inside the cell . This triphosphate form acts as a structural analog of deoxyribonucleotide 5′-triphosphate and is incorporated into DNA . The accumulation of ara-GTP inhibits DNA synthesis, leading to cell death . The compound preferentially accumulates in T-cells due to the higher expression of enzymes that convert it to its active form .
相似化合物的比较
- 9-β-D-Arabinofuranosyladenine (vidarabine)
- 2′-Deoxy-2′-fluoro-9-β-D-arabinofuranosylguanine (F-AraG)
- Nelarabine (a prodrug of 9-β-D-Arabinofuranosylguanine)
Comparison: 9-β-D-Arabinofuranosylguanine is unique due to its selective toxicity towards T lymphoblasts . Compared to 9-β-D-Arabinofuranosyladenine, it has a different mechanism of action and target specificity . The fluorinated analog, 2′-Deoxy-2′-fluoro-9-β-D-arabinofuranosylguanine, has been used as an imaging agent for T-cell activation . Nelarabine, a prodrug of 9-β-D-Arabinofuranosylguanine, is used in the treatment of T-cell acute lymphoblastic leukemia and lymphoblastic lymphoma .
属性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
283.24 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9-/m1/s1 |
InChI 键 |
NYHBQMYGNKIUIF-ACJOCUEISA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)




![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)






![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)

